
Lithium aluminium deuteride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum lithium deuteride is a chemical compound that consists of aluminum, lithium, and deuterium atoms. It is a derivative of lithium aluminum hydride, where hydrogen atoms are replaced by deuterium. This compound is known for its use as a reducing agent in organic synthesis and as a source of deuterium atoms in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum lithium deuteride typically involves the reaction of lithium aluminum hydride with lithium deuteride. One common method is ball milling lithium aluminum hydride with lithium deuteride to achieve high purity . Another method involves the reaction of lithium deuteride with aluminum trichloride in an ether solution under reflux conditions . The reaction is carried out at temperatures between 25 to 35 degrees Celsius for several hours to obtain the desired product .
Industrial Production Methods: Industrial production of aluminum lithium deuteride often employs high-temperature deuteration methods. This involves the direct chemical reaction between metals and deuterium gas at elevated temperatures and pressures . The process is advantageous due to its simplicity and the high purity of the resulting product.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum lithium deuteride undergoes various types of chemical reactions, including reduction, substitution, and decomposition. It is a powerful reducing agent and is commonly used to reduce carbonyl compounds to alcohols .
Common Reagents and Conditions: Common reagents used in reactions with aluminum lithium deuteride include carbonyl compounds, esters, and amides. The reactions are typically carried out in anhydrous conditions to prevent the compound from reacting with water, which can lead to the release of flammable gases .
Major Products Formed: The major products formed from reactions involving aluminum lithium deuteride include alcohols, amines, and hydrocarbons. For example, the reduction of esters with aluminum lithium deuteride yields primary alcohols .
Applications De Recherche Scientifique
Aluminum lithium deuteride has a wide range of scientific research applications. It is used as a source of deuterium atoms in the production of tritium for nuclear reactors . In the field of organic synthesis, it is employed as a reducing agent to facilitate the conversion of carbonyl compounds into alcohols .
Mécanisme D'action
The mechanism of action of aluminum lithium deuteride involves a series of phase transitions and reactions with electrolytes during discharge and recharge processes . During these processes, lithium aluminum deuteride undergoes structural changes, forming lithium hydride and aluminum. The compound’s high initial capacity and low coulombic efficiency are attributed to irreversible processes during cycling .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to aluminum lithium deuteride include lithium aluminum hydride, sodium aluminum deuteride, and potassium aluminum deuteride . These compounds share similar chemical properties and applications but differ in their specific reactivity and stability.
Uniqueness: Aluminum lithium deuteride is unique due to its high deuterium content, making it particularly valuable as a source of deuterium atoms in various applications. Its ability to act as a powerful reducing agent and its potential use in hydrogen storage further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
AlH4Li |
|---|---|
Poids moléculaire |
42.0 g/mol |
Nom IUPAC |
aluminum;lithium;deuteride |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1/i;;4*1+1 |
Clé InChI |
BJKLPLABXHXMIM-HGZFDWPVSA-N |
SMILES isomérique |
[2H-].[2H-].[2H-].[2H-].[Li+].[Al+3] |
SMILES canonique |
[H-].[H-].[H-].[H-].[Li+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-[(3-amino-hexahydro-2-oxo-1H-azepin-1-yl)acetyl]pyrrolidine](/img/structure/B8685284.png)
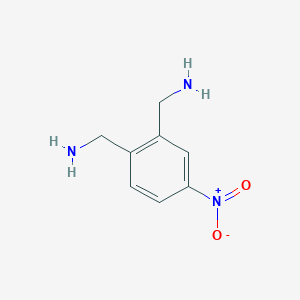

![6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8685308.png)


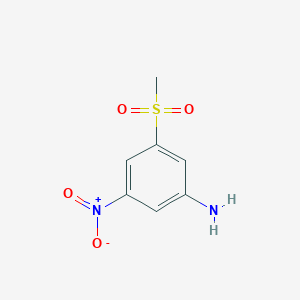

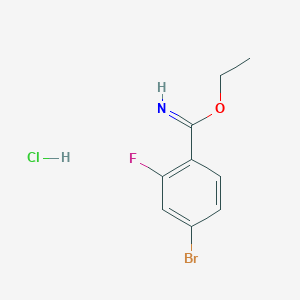
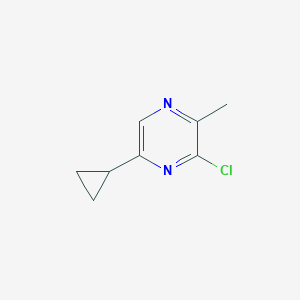
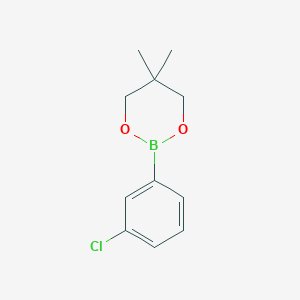

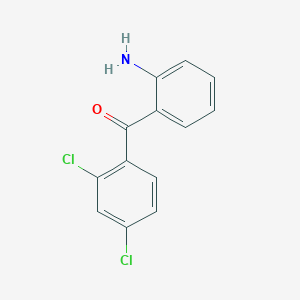
![2-Naphthalenol, 6-[2-(ethylamino)-4-methoxyphenyl]-5,6,7,8-tetrahydro-](/img/structure/B8685364.png)
